molecular formula C18H35O2Tl B13745074 Thallium(1+) octadecanoate CAS No. 33734-56-4

Thallium(1+) octadecanoate

Katalognummer: B13745074
CAS-Nummer: 33734-56-4
Molekulargewicht: 487.9 g/mol
InChI-Schlüssel: CUEKJWSALCWBPG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:

TlOH+C17H35COOHTl(C17H35COO)+H2O\text{TlOH} + \text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{Tl(C}_{17}\text{H}_{35}\text{COO)} + \text{H}_2\text{O} TlOH+C17​H35​COOH→Tl(C17​H35​COO)+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Thallium(1+) octadecanoate undergoes various chemical reactions, including:

    Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.

    Reduction: Thallium(III) can be reduced back to thallium(I).

    Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).

    Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.

Major Products Formed

    Oxidation: Thallium(III) compounds.

    Reduction: Thallium(I) compounds.

    Substitution: Various thallium carboxylates with different substituents.

Wissenschaftliche Forschungsanwendungen

Thallium(1+) octadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thallium(1+) acetate
  • Thallium(1+) chloride
  • Thallium(1+) nitrate

Comparison

Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.

Eigenschaften

CAS-Nummer

33734-56-4

Molekularformel

C18H35O2Tl

Molekulargewicht

487.9 g/mol

IUPAC-Name

octadecanoate;thallium(1+)

InChI

InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1

InChI-Schlüssel

CUEKJWSALCWBPG-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.